molecular formula C19H18N2O4S2 B2931104 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 941944-22-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2931104
CAS No.: 941944-22-5
M. Wt: 402.48
InChI Key: RTFVULFOKSGVDX-UHFFFAOYSA-N
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Description

The compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c22-26(23)13-3-12-21(26)18-9-7-17(8-10-18)20-27(24,25)19-11-6-15-4-1-2-5-16(15)14-19/h1-2,4-11,14,20H,3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVULFOKSGVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound combines a sulfonamide functional group with a naphthalene moiety and a dioxidoisothiazolidin-2-yl group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S, and it has a molecular weight of 378.43 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C20H18N2O3S c23 20 17 7 6 15 4 1 2 5 16 15 14 17 21 18 8 10 19 11 9 18 22 12 3 13 26 22 24 25 h1 2 4 11 14H 3 12 13H2 H 21 23 \text{InChI }\text{InChI 1S C20H18N2O3S c23 20 17 7 6 15 4 1 2 5 16 15 14 17 21 18 8 10 19 11 9 18 22 12 3 13 26 22 24 25 h1 2 4 11 14H 3 12 13H2 H 21 23 }

The biological activity of this compound is thought to involve its interaction with various biological macromolecules. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways.
  • Protein Binding : The sulfonamide group may facilitate binding to target proteins, impacting their function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase.

Anticancer Activity

Preliminary studies suggest that this compound may have potential anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of specific signaling pathways.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Activity :
    • A study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.
    • Results indicated minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16Staphylococcus aureus
  • Study on Anticancer Effects :
    • In vitro studies revealed that related compounds induced cell cycle arrest and apoptosis in breast cancer cell lines.
    • IC50 values were recorded at 25 µM for significant cytotoxic effects.
CompoundIC50 (µM)Cancer Cell Line
Compound C25MCF7 (Breast Cancer)
Compound D30HeLa (Cervical Cancer)

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-((3s,5s,7s)-Adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide (2b)
  • Structure: Contains a dimethylamino-substituted naphthalene sulfonamide linked to an adamantane group.
  • Activity: Exhibits antioxidant properties, likely due to radical scavenging by the adamantane and electron-donating dimethylamino group .
  • Comparison : The target compound replaces the adamantane with a 1,1-dioxidoisothiazolidine moiety, which may enhance solubility (via sulfone groups) but reduce lipophilicity compared to adamantane.
(b) N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)
  • Structure : A bis-sulfonamide with a tetramethylpiperidinyloxy (TEMPO-like) radical and naphthalene groups.
  • Synthesis : Purified via flash chromatography (43% yield), indicating moderate synthetic efficiency .
(c) 6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]naphthalene-2-sulphonamide
  • Structure : Azo-functionalized naphthalene sulfonamide with hydroxyethyl and methyl groups.
  • Applications : Azo groups confer chromophoric properties, making such compounds candidates for dyes or sensors .
  • Comparison : The target compound lacks azo groups, implying a focus on pharmaceutical rather than material science applications.

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